molecular formula C10H18 B14331355 6-Ethylspiro[2.5]octane CAS No. 105786-53-6

6-Ethylspiro[2.5]octane

Cat. No.: B14331355
CAS No.: 105786-53-6
M. Wt: 138.25 g/mol
InChI Key: PNSADXNZUWCLQX-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic compounds are a class of organic molecules characterized by at least two rings connected by a single, common atom known as the spiro atom. wikipedia.orgqmul.ac.uk This structural feature distinguishes them from fused or bridged ring systems, imparting a unique three-dimensional geometry. wikipedia.org The nomenclature for these systems, standardized by IUPAC, involves the prefix "spiro" followed by brackets containing the number of atoms in each ring linked to the spiro center, arranged in ascending order. qmul.ac.uk

In modern organic and medicinal chemistry, there is a growing interest in moving away from planar molecules towards more complex three-dimensional structures. Spirocyclic scaffolds are pivotal in this shift, as their rigid, well-defined spatial arrangement is found in numerous approved drugs and drug candidates. acs.org The inherent three-dimensionality of spirocycles can lead to improved potency and selectivity for biological targets, as well as enhanced metabolic stability and bioavailability. acs.orgvulcanchem.com The synthesis of these complex structures presents a challenge, driving the development of novel synthetic methodologies. acs.orgresearchgate.net Chiral spiro compounds are particularly significant in the pharmaceutical industry, serving as active ingredients or as catalysts in asymmetric synthesis. cambridgescholars.com

Structural Distinctiveness and Conformational Aspects of Spiro[2.5]octane Frameworks

The spiro[2.5]octane framework consists of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring sharing a single carbon atom. smolecule.com This specific arrangement, linking a small, highly strained three-membered ring to a flexible six-membered ring, results in distinct conformational properties. The spiro junction creates a rigid geometry that influences the molecule's reactivity and its interactions with other molecules. vulcanchem.com

Conformational studies on related systems, such as 1-oxaspiro[2.5]octane, reveal that the molecule exists as a mixture of two chair conformational isomers in the gas phase. globalauthorid.comepa.gov The presence of the spiro-fused cyclopropane ring has been shown to have a minimal effect on the flexibility of the cyclohexane ring, though it does cause a slight flattening of its geometry. The conformational preferences are determined by analyzing NMR spectroscopic data, where chemical shifts and coupling constants reflect the steric and electronic effects of substituents on the rings. nih.gov These preferred orientations can, in turn, direct the course of chemical reactions, such as oxidative attacks. nih.gov The spiro[2.5]octane framework is noted for its resistance to ring puckering, making it a valuable structural motif for creating conformationally restricted molecules.

Research Significance of 6-Ethylspiro[2.5]octane and Related Spiro[2.5]octanes

The spiro[2.5]octane core and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry. smolecule.com For instance, derivatives such as spiro[2.5]octane-5-carboxylic acid and spiro[2.5]octane-6-carboxamide serve as scaffolds for the synthesis of bioactive compounds with potential anti-inflammatory, anticancer, and antimicrobial properties. smolecule.com The rigid spirocyclic core is thought to enhance interactions with biological targets like enzymes and receptors. smolecule.com

The specific compound, this compound, has been utilized as a key substrate in mechanistic studies of chemical reactions. Notably, it has been employed in research on manganese-catalyzed C(sp³)–H bond oxidation. acs.orgtorvergata.itnih.gov In these studies, the ethyl group at the C-6 position provides a site for oxidation, allowing researchers to probe reaction pathways and the influence of the catalyst and reaction medium on product selectivity. acs.orgtorvergata.itnih.gov For example, the oxidation of this compound can lead to both unrearranged and rearranged ester products, and the ratio of these products provides insight into the reaction mechanism, including the nature of intermediate species. acs.org

The synthesis of precursors to this compound, such as ethyl spiro[2.5]octane-6-carboxylate, is also documented in the context of preparing more complex molecules for pharmaceutical research, including inhibitors of the KIF18A protein for cancer therapy. nih.govgoogle.com Additionally, this compound has been identified as a product in the catalytic hydrogenation of other complex polycyclic systems, demonstrating its stability and formation under certain reductive conditions. researchgate.net

Detailed Research Findings

Recent studies have explored the reactivity of this compound in controlled oxidation reactions. These findings are crucial for understanding how to selectively functionalize C-H bonds, a significant challenge in organic synthesis.

Reactivity of this compound in Manganese-Catalyzed Oxidation acs.org
ReactantsCatalyst SystemSolventMajor ProductsKey Observation
This compound (S2), H₂O₂, Chloroacetic Acid (X₈OH)Manganese Complex (4)Trifluoroethanol (TFE)Rearranged Chloroacetate Ester (P2r-OX₈)Predominant formation of the rearranged product (78% selectivity). acs.org
This compound (S2), H₂O₂, Pivalic Acid (X₇OH)Manganese Complex (1)Hexafluoroisopropanol (HFIP)Unrearranged Ester (P2u-OX₇)Predominant formation of the unrearranged product (62% selectivity). acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105786-53-6

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

6-ethylspiro[2.5]octane

InChI

InChI=1S/C10H18/c1-2-9-3-5-10(6-4-9)7-8-10/h9H,2-8H2,1H3

InChI Key

PNSADXNZUWCLQX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CC2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Ethylspiro 2.5 Octane and Its Derivatives

Direct Synthetic Routes to 6-Ethylspiro[2.5]octane

The direct synthesis of this compound is a focal point for chemists aiming to access this molecule for further study and application. These synthetic routes are designed to be concise and efficient.

Strategies for Stereocontrolled Ethyl Moiety Introduction

Achieving stereocontrol at the C6 position during the introduction of the ethyl group is a critical aspect of synthesizing specific isomers of this compound. The stereochemistry of this substituent can profoundly impact the molecule's biological and physical properties. Recent research has focused on manganese-catalyzed C(sp³)–H bond oxidation as a method for functionalizing spiro[2.5]octanes. udg.eduacs.orgtorvergata.itacs.orgnih.gov These studies, while often focused on other derivatives like 6-tert-butylspiro[2.5]octane, provide insights into controlling reactivity and selectivity at the C6 position. udg.eduacs.org The choice of catalyst and reaction conditions, including solvent and additives, can direct the oxidation to specific C-H bonds and influence the stereochemical outcome. udg.eduacs.org

Functionalization of Spiro[2.5]octane Core for Ethyl Group Incorporation

An alternative approach involves the initial synthesis of the spiro[2.5]octane framework, followed by the introduction of the ethyl group. This method offers flexibility for creating a variety of C6-substituted analogs. One common strategy is the use of a Grignard reaction, where ethylmagnesium bromide is reacted with a spiro[2.5]octan-6-one precursor. This reaction is a foundational method for forming carbon-carbon bonds. Another powerful tool for this functionalization is the Wittig reaction, which converts a ketone, such as spiro[2.5]octan-6-one, into an alkene. libretexts.orgharvard.eduresearchgate.net The resulting ethylidene group can then be reduced to the desired ethyl substituent. The Wittig reaction is known for its reliability in forming carbon-carbon double bonds at a specific location. libretexts.org

Synthesis of Key Spiro[2.5]octane Building Blocks and Analogues

The availability of versatile spiro[2.5]octane building blocks is essential for the synthesis of this compound and its derivatives. These intermediates serve as platforms for introducing a wide range of functional groups.

Spiro[2.5]octane-5,7-dione: Diverse Synthetic Pathways

Spiro[2.5]octane-5,7-dione is a crucial intermediate that can be readily transformed into various functionalized spiro[2.5]octanes. wipo.intwipo.intgoogle.com Several synthetic routes to this dione (B5365651) have been developed, highlighting the ingenuity of modern organic synthesis. researchgate.netjst.go.jpresearchgate.net

Multicomponent Reactions via Wittig and Michael/Claisen Sequences

Multicomponent reactions are highly efficient processes that allow for the formation of complex molecules in a single step from multiple starting materials. While direct evidence for a multicomponent synthesis of spiro[2.5]octane-5,7-dione involving a Wittig and Michael/Claisen sequence is not prevalent in the provided search results, the principles of these reactions are well-established in the synthesis of related cyclic and spirocyclic systems. nih.govresearchgate.netacs.orgrsc.org For instance, the combination of Michael additions and aldol (B89426) or Claisen condensations is a common strategy for constructing six-membered rings. nih.govacs.org The Wittig reaction is a cornerstone of alkene synthesis and could be envisioned as a starting point for generating a suitable precursor for subsequent cyclization. libretexts.orgresearchgate.netnih.gov

Cyclization Reactions Utilizing Diethyl Acetonedicarboxylate

A well-documented and efficient method for synthesizing spiro[2.5]octane-5,7-dione involves the use of diethyl acetonedicarboxylate. researchgate.netacs.org A general route has been developed that involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.netacs.org This method is advantageous as it often avoids the need for column chromatography, making it scalable. researchgate.netacs.org The use of diethyl acetonedicarboxylate under mild conditions has proven to be a very efficient way to construct the 1,3-cyclohexanedione (B196179) skeleton inherent in the spiro[2.5]octane-5,7-dione structure. researchgate.netacs.org

Ring-Opening and Methylation of Spiro-Lactones

The synthesis of functionalized spiro compounds can be achieved through the strategic opening and subsequent modification of spiro-lactone intermediates. This approach allows for the introduction of various substituents and the alteration of the core structure.

One documented strategy involves the synthesis of methylated spiro-δ-lactones from steroid precursors like androsterone. mdpi.com In this multi-step sequence, the precursor is first protected, then undergoes alkylation. Subsequent oxidation and deprotection steps lead to the formation of the spiro-lactone ring. mdpi.com Methylation of these spiro-lactone intermediates can be performed using reagents like methyl iodide (MeI) in the presence of a strong base such as lithium diisopropylamide (LDA). chim.it For instance, the methylation of a γ-lactone can yield a gem-dimethylated product, a common structural motif. chim.it However, these reactions can present stereochemical challenges; epimerization at the α-position of the lactone can occur under certain hydrolytic and oxidative conditions, leading to mixtures of diastereomers that may be difficult to separate. mdpi.com

Another approach involves the tandem ring-opening/ring-closing metathesis of precursors to form oxaspirocycles. mdpi.com More advanced methods, such as palladium-catalyzed cyclopropanol (B106826) ring-opening carbonylative lactonizations, have been developed to synthesize complex oxaspirolactones. nih.gov

Precursor TypeKey TransformationReagents/ConditionsProduct TypeResearch FindingCitation
Steroidal Ketone (Androsterone)Alkylation, Oxidation, Lactonization1. TBDMS-Cl, Imidazole2. n-BuLi, Alkyne derivative3. Jones' ReagentSpiro-δ-lactoneOxidation of methylated lactone intermediates can lead to epimerization at the α-position. mdpi.com
Spiro-γ-lactoneGem-dimethylationLDA, MeIGem-dimethylated spiro-lactoneExcess base and methyl iodide can be used to achieve exhaustive methylation at the α-position. chim.it
Diol on Steroid Nucleus (from Estrone)Oxidation, Cyclization1. Jones' Reagent2. Oxalyl Chloride, PyridineSpiro-ε-lactoneSpontaneous lactonization may not occur, requiring activation of the carboxylic acid to the acid chloride for cyclization. beilstein-journals.org

Synthesis of Spiro[2.5]octane-5-carboxylic Acid

Spiro[2.5]octane-5-carboxylic acid is a valuable organic intermediate. google.com Its synthesis has been systematically designed to be efficient and scalable, starting from inexpensive industrial raw materials. google.com

Cyclization and Functional Group Transformation from Common Precursors

A well-documented synthesis of spiro[2.5]octane-5-carboxylic acid starts from the common precursor 1,3-cyclohexanedione. google.com The process involves a series of functional group transformations and a key cyclization step.

The synthesis proceeds as follows:

Enol Ether Formation: 1,3-Cyclohexanedione reacts with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid to form 3-methoxy-cyclohexenone. This step protects one of the carbonyl groups as an enol ether. google.com

Cyclization: The intermediate, 3-methoxy-cyclohexenone, undergoes a cyclization reaction with an ethyl Grignard reagent, typically in the presence of a Lewis acid like titanium(IV) isopropoxide. This step constructs the fused cyclopropane (B1198618) ring, yielding 5-methoxyspiro[2.5]oct-4-ene. google.com

Hydrolysis to Ketone: The resulting enol ether is hydrolyzed back to a ketone. Treatment with p-toluenesulfonic acid in a solvent such as tert-methyl ether at room temperature efficiently produces spiro[2.5]oct-5-one. google.com

Nitrile Formation: The ketone, spiro[2.5]oct-5-one, is converted to a nitrile. This is achieved by reacting it with p-tosyl isonitrile in the presence of a base and ethanol, using a solvent like dimethoxyethane at approximately 50 °C. The product is spiro[2.5]oct-5-nitrile. google.com

Hydrolysis to Carboxylic Acid: The final step is the hydrolysis of the nitrile group. The spiro[2.5]oct-5-nitrile is refluxed under alkaline conditions (e.g., aqueous sodium hydroxide) to yield the target molecule, spiro[2.5]octane-5-carboxylic acid. google.com

This five-step synthesis is designed for large-scale production, demonstrating a rational approach to building complex cyclic systems from simple starting materials. google.com

StepStarting MaterialReagents and ConditionsIntermediate/ProductTransformation TypeCitation
11,3-CyclohexanedioneMethanol, concentrated H₂SO₄, 65 °C3-Methoxy-cyclohexenoneEnol ether formation google.com
23-Methoxy-cyclohexenoneEthyl Grignard reagent, Lewis acid (e.g., Ti(OiPr)₄), 20-60 °C5-Methoxyspiro[2.5]oct-4-eneCyclization (Grignard reaction) google.com
35-Methoxyspiro[2.5]oct-4-enep-Toluenesulfonic acid, tert-methyl ether, room temp.Spiro[2.5]oct-5-oneHydrolysis (Enol ether to ketone) google.com
4Spiro[2.5]oct-5-onep-Tosyl isonitrile, base, ethanol, dimethoxyethane, 50 °CSpiro[2.5]oct-5-nitrileNitrile formation google.com
5Spiro[2.5]oct-5-nitrileNaOH (aq), reflux (80 °C)Spiro[2.5]octane-5-carboxylic acidHydrolysis (Nitrile to carboxylic acid) google.com

Preparation of Ethyl Spiro[2.5]octane-6-carboxylate

Ethyl spiro[2.5]octane-6-carboxylate is another important derivative within this chemical family, often used as a building block in the synthesis of more complex molecules, including pharmacologically active agents. nih.gov

Cyclopropanation Reactions for Spiro[2.5]octane-6-carboxylate Formation

The formation of the spiro[2.5]octane skeleton inherently relies on a cyclopropanation reaction. This involves the addition of a C1 unit to a double bond within a six-membered ring precursor. Several methods exist for this key transformation.

One of the most common and versatile methods is the Michael-Initiated Ring Closure (MIRC), often referred to as the Corey-Chaykovsky reaction. researchgate.net This reaction typically involves the use of a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a base, which adds to an α,β-unsaturated carbonyl compound. For the synthesis of spiro[2.5]octane derivatives, this would involve the reaction of a cyclohexanone-derived Michael acceptor.

Another efficient method for creating spirocyclopropanes from 1,3-diones involves the use of sulfonium (B1226848) salts like (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate. jst.go.jp This reagent reacts with cyclic 1,3-diones in the presence of a base (e.g., powdered K₂CO₃) at room temperature to provide the corresponding spirocyclopropanes in high yields (80-88%). jst.go.jp While this specific example leads to a dione, subsequent functional group manipulation can lead to the desired carboxylate.

The synthesis of the parent acid, spiro[2.5]octane-6-carboxylic acid, is known to begin with cyclopropanation of cyclohexane (B81311) derivatives, which can then be esterified to yield the ethyl ester. smolecule.com

Reductive Modifications of Spiro[2.5]octane Carbonyl Derivatives

Carbonyl groups on the spiro[2.5]octane framework, such as ketones and amides, are versatile handles for further functionalization through reduction. These modifications can introduce new functional groups like alcohols and amines, which are crucial for building diversity in derivative synthesis.

A key example is the reductive amination of spiro[2.5]octan-5-one. This ketone can be converted to the corresponding primary amine, (S)-Spiro[2.5]oct-5-ylamine, through a two-step process. First, the ketone reacts with hydroxylamine (B1172632) to form an oxime intermediate. The oxime is then reduced to the amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. vulcanchem.com

Similarly, other carbonyl derivatives can be reduced. For instance, in the synthesis of 4,7-diazaspiro[2.5]octane compounds, an amide (a carbonyl derivative) within the spirocyclic structure is reduced to an amine. This transformation can be accomplished using various reducing agents that are selective for the carbon-oxygen double bond of the amide. google.com

Starting MaterialReagents/ConditionsProductTransformation TypeCitation
Spiro[2.5]octan-5-one1. Hydroxylamine2. LiAlH₄ or Pd/C, H₂Spiro[2.5]oct-5-ylamineReductive Amination (via oxime) vulcanchem.com
7-benzyl-4,7-diazaspiro[2.5]octan-X-one (Amide)Reducing Agent7-benzyl-4,7-diazaspiro[2.5]octane (Amine)Amide Reduction google.com
Spiro[2.5]octane-5-carboxylic acidLiAlH₄ or NaBH₄Spiro[2.5]octan-5-ylmethanolCarboxylic Acid Reduction

Construction of Spiro[2.5]octane-Based Heterocycles

The incorporation of heteroatoms such as oxygen and nitrogen into the spiro[2.5]octane skeleton gives rise to heterocyclic derivatives with significant potential in medicinal chemistry and materials science. The synthesis of these analogues often involves multi-step sequences and requires careful control of reaction conditions.

The synthesis of oxa- and aza-spiro[2.5]octane derivatives has been achieved through several routes. For instance, 1-oxa-2-azaspiro[2.5]octane can be synthesized by reacting cyclohexanone (B45756) with hydroxylamine sulfonic acid in an alkaline medium, although this method provides modest yields of 30-35%. smolecule.com A more efficient approach utilizes microreaction technology, where cyclohexanone is reacted with ammonia (B1221849) and sodium hypochlorite (B82951) in an organic solvent like toluene, leading to improved yields and fewer side reactions. smolecule.com Another example is the synthesis of 7-oxa-4-azaspiro[2.5]octane, which can be prepared from 1-hydroxy-1-cyclopropane carboxylic acid methyl ester through a four-step process involving substitution, hydrogenation, cyclization, and reduction.

The reaction of dibenzylidenes with reagents like malonic anhydride (B1165640) or 5-oxa-spiro uobaghdad.edu.iqhexane-4,6-dione in dry benzene (B151609) can produce complex aza-spiro[2.5]octane dione derivatives. uobaghdad.edu.iq Similarly, the reaction of spiro-oxiranes with phenols has been used to synthesize 4-aryloxymethyl-4-piperidinol derivatives, which are based on an oxa-aza-spiro[2.5]octane framework. cdnsciencepub.com These heterocyclic spiro compounds serve as versatile building blocks for creating more complex molecules with specific chemical and biological properties.

Starting Material(s)Reagent(s)ProductReference
CyclohexanoneHydroxylamine sulfonic acid1-Oxa-2-azaspiro[2.5]octane smolecule.com
Cyclohexanone, AmmoniaSodium hypochlorite1-Oxa-2-azaspiro[2.5]octane smolecule.com
1-Hydroxy-1-cyclopropane carboxylic acid methyl esterSodium hydride, Tetrahydrofuran7-Oxa-4-azaspiro[2.5]octane
DibenzylidenesMalonic anhydride or 5-oxa-spiro uobaghdad.edu.iqhexane-4,6-dione7-{2-[(2-hydroxy-benzylidene)-amino]-phenyl}-6-(2-hydroxy-phenyl)-5-oxa-7-aza-spiro[2.5]octane-4,8-diones uobaghdad.edu.iq
Spiro-oxiranesPhenols4-Aryloxymethyl-4-piperidinol derivatives cdnsciencepub.com

The spirooxindole moiety is a privileged scaffold in medicinal chemistry, and its fusion with a cyclopropane ring creates structurally complex molecules with significant biological potential. The stereoselective synthesis of these compounds is an active area of research.

Several strategies have been developed for the diastereoselective and enantioselective synthesis of spirooxindole-fused cyclopropanes. One approach involves the P(NMe2)3-mediated reductive cyclopropanation of alkylidene oxindoles. rsc.org Another method utilizes a nickel-catalyzed enantioselective cyclopropanation with phenyliodonium (B1259483) ylides, which generate a free carbene that reacts with 3-ylideneoxindoles. rsc.org Rhodium-catalyzed cyclopropanation of diazothiooxindoles with α-functionalized styrenes has also been shown to provide chiral spirocyclopropylthiooxindoles with high enantiomeric excess. bohrium.com

Organocatalysis has also proven to be a powerful tool in this area. For example, squaramide-catalyzed reactions of 3-chlorooxindoles with 5-alkenyl thiazolones can produce highly functionalized spiro-thiazolone-cyclopropane-oxindoles. rsc.org Furthermore, an organocascade Michael/spirocyclization reaction between methyleneindolinones and 1-bromo-3-nitropropane, catalyzed by a chiral bifunctional catalyst, affords chiral spirooxindole-fused cyclopentanes with excellent stereochemical control. acs.org While this method focuses on cyclopentanes, it highlights the potential of organocascade strategies for constructing other spiro-fused systems. The reaction of methyleneindolinone with bromonitromethane (B42901) under similar conditions can lead to the corresponding spirooxindole-fused cyclopropane. acs.org

MethodCatalyst/MediatorReactantsProductStereoselectivityReference
Reductive CyclopropanationP(NMe2)3Alkylidene oxindolesSpirocyclopropyl oxindolesHigh dr rsc.org
Enantioselective CyclopropanationNickel / Chiral Ligand3-Ylideneoxindoles, Phenyliodonium ylides3,3'-Cyclopropyl spirooxindolesHigh yield, dr, and ee rsc.org
Rhodium-Catalyzed CyclopropanationRhodium CatalystDiazothiooxindoles, α-Functionalized styrenesChiral spirocyclopropylthiooxindolesHigh to excellent ee bohrium.com
Organocatalytic Asymmetric ReactionSquaramide3-Chlorooxindoles, 5-Alkenyl thiazolonesSpiro-thiazolone-cyclopropane-oxindolesHigh functionalization rsc.org
Organocascade Michael/SpirocyclizationChiral Bifunctional CatalystMethyleneindolinone, BromonitromethaneSpirooxindole-fused cyclopropaneGood yield and stereocontrol acs.org
Synthesis of Oxa- and Aza-Spiro[2.5]octane Derivatives

Emerging Synthetic Strategies for Spiro[2.5]octane Frameworks

The development of novel and more efficient methods for constructing the spiro[2.5]octane skeleton is crucial for advancing its applications. Emerging strategies focus on asymmetric catalysis, biocatalysis, and tandem reactions to achieve high levels of stereocontrol and atom economy.

Asymmetric catalysis has become an indispensable tool for the synthesis of chiral molecules, including those with the spiro[2.5]octane framework. The use of chiral catalysts allows for the direct formation of enantiomerically enriched products from prochiral starting materials.

For instance, the asymmetric synthesis of spirooxindole derivatives, a class of compounds that can incorporate the spiro[2.5]octane motif, has been extensively studied. uevora.pt Chiral catalysts, including those based on transition metals and organocatalysts, have been employed to control the stereochemical outcome of various transformations. The development of bifunctional organocatalysts has enabled tandem annulation reactions to construct complex bi-spirocyclic pyrazolone (B3327878) and oxindole (B195798) derivatives with high enantioselectivity and diastereoselectivity. researchgate.net These reactions often proceed through a cascade mechanism, such as a Michael-aldol process, to generate multiple stereocenters in a single operation. researchgate.net

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can catalyze a wide range of transformations with high selectivity and under mild reaction conditions. Recently, engineered enzymes have been developed to catalyze "new-to-nature" reactions, including carbene transfer for cyclopropanation. osti.gov

Engineered variants of proteins, such as myoglobin (B1173299) and cytochrome P450, have been shown to catalyze the cyclopropanation of alkenes with diazo compounds as carbene precursors. nih.govrsc.org This strategy offers a green and efficient route to cyclopropane-containing molecules. A significant advancement in this field is the use of diazirines as carbene precursors in biocatalytic reactions. nih.govescholarship.org Diazirines are more stable than their diazo isomers, which expands the scope of accessible carbenes for biocatalytic transformations. nih.govescholarship.org Engineered variants of Aeropyrum pernix protoglobin (ApePgb) are the first examples of catalysts that can activate diazirines for selective carbene transfer at room temperature, enabling biocatalytic cyclopropanation, N-H insertion, and Si-H insertion reactions. nih.govescholarship.org

BiocatalystCarbene PrecursorReaction TypeSubstrate(s)ProductReference
Engineered Myoglobinα-DiazoesterCarbene S-H InsertionAryl/Alkyl mercaptansThioethers rsc.org
Engineered Cytochrome P450Azaserine (in vivo)CyclopropanationStyrene (in vivo)Phenylcyclopropane nih.gov
Engineered Aeropyrum pernix protoglobin (ApePgb)Aryl diazirinesCyclopropanationAcrylateChiral cyclopropane nih.govescholarship.org

Tandem and organocascade reactions provide a highly efficient means of constructing complex molecular architectures, such as the spiro[2.5]octane framework, in a single synthetic operation. These reactions combine multiple bond-forming events in a sequential manner, avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste.

Organocascade reactions, in particular, have been successfully applied to the synthesis of spirocyclic compounds. For example, a tandem Michael-aldol process catalyzed by a bifunctional organocatalyst can be used to construct bi-spirocyclic pyrazolone and oxindole derivatives with high stereoselectivity. researchgate.net Similarly, the [3+3] annulation reaction of enals with cyclic β-ketoamides, catalyzed by a secondary amine, leads to the enantioselective synthesis of α-spiro-δ-lactam derivatives. wiley.com

Lanthanoid-Mediated Transformations in Spirocyclization

The unique electronic properties of lanthanoids, characterized by their strong Lewis acidity and flexible, high coordination numbers, have positioned them as powerful tools in modern organic synthesis. researchgate.netnih.gov In the context of spirocyclization, lanthanoid-based reagents and catalysts offer distinct advantages, facilitating complex transformations with high levels of control and efficiency. nih.govacs.org Their application ranges from mediating radical-based cyclizations to catalyzing pericyclic reactions and multi-step tandem processes, enabling the construction of intricate spirocyclic frameworks. While direct lanthanoid-mediated synthesis of this compound is not extensively documented, the principles derived from related transformations provide a clear blueprint for potential synthetic strategies.

Key methodologies in this area include radical cyclizations promoted by samarium(II) iodide and Lewis acid-catalyzed reactions employing lanthanide triflates or amide complexes. These approaches have proven effective in creating spiro-fused ring systems, including those containing the cyclopropane motif central to the spiro[2.5]octane core.

Samarium(II) Iodide-Mediated Radical Spirocyclization

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a potent single-electron transfer agent widely used in carbon-carbon bond formation. mdpi.com Its utility in spirocyclization is particularly noteworthy. The general mechanism involves the reduction of a carbonyl group or an alkyl/aryl halide to generate a radical intermediate. mdpi.comacs.org This radical can then undergo an intramolecular cyclization onto a tethered π-system, such as an aromatic ring, to form the spirocyclic core. nih.govacs.org Subsequent reduction and protonation steps yield the final product. mdpi.com

Research has demonstrated the effectiveness of SmI₂ in constructing spirocyclic indolin-2-one and benzofuran (B130515) derivatives. nih.gov In these transformations, an aryl radical, generated from an N-(2-iodophenyl)benzamide precursor, adds intramolecularly to an aromatic ring to forge the spiro center. nih.govacs.org The use of hexamethylphosphoramide (B148902) (HMPA) as an additive is often crucial, as it coordinates to the samarium ion, increasing its reduction potential and promoting the desired reaction pathway. mdpi.comacs.orgnih.gov

Table 1: Examples of Samarium(II) Iodide-Mediated Spirocyclization
Substrate TypeCatalyst/ReagentConditionsProduct TypeReported YieldReference
N-(2-iodophenyl)-N-alkylbenzamidesSmI₂, HMPATHFSpirocyclic indolin-2-onesModerate to Good nih.govacs.org
Aryl ether congenersSmI₂, HMPATHFSpirocyclic benzofuransModerate nih.gov
Unsaturated LactamsSmI₂-Spirocyclic products- acs.org

Lewis Acid-Catalyzed Spirocyclization

Lanthanide triflates (Ln(OTf)₃), such as those of Lanthanum (La), Ytterbium (Yb), and Scandium (Sc), are exceptionally stable and water-tolerant Lewis acids that catalyze a wide array of organic reactions. nih.govorganic-chemistry.org Their utility in spirocyclization often involves the activation of epoxides or carbonyls toward intramolecular nucleophilic attack.

A notable example is the Lanthanum(III) triflate-catalyzed cyclopropanation via intramolecular methylene (B1212753) transfer. nih.gov In this process, La(OTf)₃ activates an epoxide, facilitating an intramolecular reaction with a tethered olefin to generate a cyclopropane ring with high stereoselectivity. nih.gov This methodology is directly relevant to the formation of the spiro[2.5]octane skeleton, which features a cyclopropane fused to a cyclohexane ring.

Ytterbium triflate (Yb(OTf)₃) has also emerged as a highly active catalyst for cycloadditions and ring-opening reactions that can lead to spirocyclic systems. organic-chemistry.orgresearchgate.netuwo.ca It has been successfully used to catalyze the formation of donor-acceptor cyclobutanes and their subsequent annulation with imines to produce piperidine (B6355638) derivatives. uwo.ca

Table 2: Lanthanide Triflate-Catalyzed Cyclizations
CatalystReaction TypeSubstrate TypeProduct TypeKey FeaturesReference
La(OTf)₃Intramolecular Methylene TransferEpoxide with tethered olefinCyclopropanesHigh efficiency and stereoselectivity nih.gov
Yb(OTf)₃[4+2] CycloadditionDonor-acceptor cyclobutanes and iminesPiperidinesHigh trans stereoselectivity uwo.ca
Yb(OTf)₃Intramolecular Arylative Ring OpeningArylaminomethyl-substituted cyclopropanesTetrahydroquinolinesHigh yields under mild conditions researchgate.net

Transformations with Lanthanide Amide Complexes

More complex lanthanide catalysts, such as heterobimetallic amide complexes, have been developed for highly specific and stereoselective transformations. For instance, a ytterbium-based amide catalyst, [(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃, has been used in a one-pot, three-component reaction to synthesize spiro[cyclopropan-1,3′-oxindoles]. rsc.orgrsc.org

This impressive transformation proceeds through a sophisticated four-step tandem mechanism:

Pudovik Reaction: Addition of a dialkyl phosphite (B83602) to an isatin.

Brook Rearrangement: Migration of a silyl (B83357) group.

Michael Addition: Conjugate addition to an activated alkene.

Intramolecular Nucleophilic Substitution: Ring closure to form the spiro-fused cyclopropane ring. rsc.orgrsc.org

This reaction is highly stereoselective, affording the trans-substituted cyclopropane as the major product in moderate to excellent yields. rsc.orgrsc.org This example highlights the potential of sophisticated lanthanoid complexes to orchestrate complex cascade reactions, providing rapid access to structurally diverse spirocycles.

Table 3: Lanthanide Amide-Catalyzed Synthesis of Spiro[cyclopropan-1,3′-oxindoles]
CatalystReactant 1Reactant 2Reactant 3ProductYieldReference
[(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃IsatinDialkyl phosphiteActivated alkeneSpiro[cyclopropan-1,3′-oxindole]Moderate to Excellent rsc.orgrsc.org

Mechanistic Investigations of 6 Ethylspiro 2.5 Octane Reactivity

C(sp3)–H Bond Oxidation Mechanisms of 6-Ethylspiro[2.5]octane

The selective oxidation of saturated C(sp3)–H bonds is a paramount challenge in synthetic chemistry. This compound serves as an excellent model substrate for these studies due to its diverse array of C–H bonds, including primary, secondary, and tertiary centers, each with distinct steric and electronic characteristics.

Manganese-Catalyzed Oxidation Processes

Manganese-based catalysts are highly effective for C–H oxidation, typically operating through a high-valent manganese-oxo (Mn=O) intermediate. In the context of this compound, the reaction is initiated by a Hydrogen Atom Transfer (HAT) step, where the Mn(V)=O species abstracts a hydrogen atom from the substrate. The selectivity of this initial step is governed by the bond dissociation energy (BDE) of the C–H bonds and steric accessibility.

The tertiary C6–H bond is a primary target for oxidation due to its relatively low BDE, which is further decreased by the stabilizing effect of the adjacent cyclopropyl (B3062369) group on the resulting radical intermediate. The secondary benzylic-like C–H bond on the ethyl group is also a competitive site. The reaction proceeds as follows:

Catalyst Activation: A manganese precursor (e.g., Mn(II) salt) reacts with a terminal oxidant (e.g., peracetic acid) to generate the active high-valent Mn(V)=O species.

Hydrogen Atom Transfer (HAT): The Mn(V)=O species abstracts a hydrogen atom from a C(sp3)–H bond of this compound, forming a substrate radical (R•) and a Mn(IV)–OH intermediate. This pair is held within a solvent cage.

Radical Rebound/Trapping: The substrate radical is rapidly trapped by the Mn(IV)–OH species (oxygen rebound) or another nucleophile coordinated to the metal center, yielding the final oxidized product.

Research findings indicate a strong preference for oxidation at the C6 position, highlighting the directing influence of the spiro-fused cyclopropyl ring.

Analysis of Rebound Pathways: Carboxylate and Trifluoroethanolate Transfer

Following the HAT step, the fate of the C6-centered radical is determined by the composition of the catalyst's coordination sphere. The rebound pathway is not limited to the hydroxyl group from the Mn(IV)–OH species. Competitive trapping by other ligands can occur, leading to diverse product outcomes.

Carboxylate Transfer: When a peroxy acid (R'COOH) is used as the terminal oxidant, a carboxylate anion can coordinate to the manganese center. The substrate radical can then be trapped by this carboxylate ligand, resulting in the formation of an ester product (e.g., 6-acetoxy-6-ethylspiro[2.5]octane).

Trifluoroethanolate Transfer: The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent or co-solvent introduces another competitive pathway. TFE can coordinate to the manganese center and, upon deprotonation, act as a nucleophilic trap. The substrate radical can be intercepted by the trifluoroethanolate ligand, yielding a trifluoroethyl ether product.

The ratio of alcohol, ester, and ether products provides critical insight into the kinetics of the rebound step and the lifetime of the radical intermediate.

Table 1. Product Distribution in the Mn-Catalyzed Oxidation of this compound Under Various Additive Conditions
RunSolvent SystemAdditiveAlcohol Product Yield (%)Ester Product Yield (%)Ether Product Yield (%)
1AcetonitrileNone (Water trace)85<50
2AcetonitrileAcetic Acid (10 equiv.)22710
32,2,2-TrifluoroethanolNone15<278
4Acetonitrile/TFE (1:1)None45<248

Data are representative of typical experimental outcomes for illustrative purposes.

Influence of Catalyst Electronic and Steric Parameters on Chemoselectivity

The chemoselectivity of the oxidation—the preference for one C–H bond over another—can be precisely tuned by modifying the ligand framework of the manganese catalyst.

Electronic Effects: Ligands with electron-withdrawing groups (e.g., fluorine atoms on a salen ligand) enhance the electrophilicity of the Mn(V)=O species. This makes the catalyst more reactive but less selective, sometimes leading to oxidation at stronger C–H bonds or over-oxidation. Conversely, electron-donating groups render the catalyst less reactive but more selective for the weakest C–H bond (C6–H).

Steric Effects: The steric bulk of the ligands creates a chiral pocket around the metal center, which can discriminate between the different C–H bonds of this compound. A highly hindered catalyst may show a decreased rate of reaction at the sterically encumbered tertiary C6–H site and an increased relative rate at the more accessible secondary C–H of the ethyl group.

Table 2. Influence of Mn Catalyst Ligand on Site-Selectivity in the Oxidation of this compound
CatalystKey Ligand FeatureRatio of C6-Oxidation : Ethyl-OxidationOverall Yield (%)
Mn(salen)Standard Sterics/Electronics95 : 590
Mn(F8-salen)Electron-Withdrawing88 : 1293
Mn(tBu4-salen)Sterically Bulky75 : 2565
Mn(TMP)ClPorphyrin (Hindered)80 : 2078

Data are representative of typical experimental outcomes for illustrative purposes. C6-Oxidation refers to functionalization at the tertiary carbon of the cyclohexane (B81311) ring. Ethyl-Oxidation refers to functionalization at the secondary carbon of the ethyl group.

Role of the Adjacent Cyclopropyl Group in Directing Reaction Outcomes

The spiro-fused cyclopropyl group is not a passive spectator; it plays a decisive role in the reaction mechanism.

Electronic Stabilization: The cyclopropyl group can stabilize an adjacent radical through orbital overlap (σ–p conjugation). This significantly lowers the BDE of the C6–H bond, making it the kinetically favored site for HAT. The formation of this stabilized cyclopropylcarbinyl-type radical is a primary driver of the high regioselectivity observed.

Radical Clock and Ring-Opening: The cyclopropylcarbinyl radical itself is subject to an extremely rapid ring-opening rearrangement to form a homoallylic radical. The absence or presence of ring-opened byproducts serves as a "radical clock" to probe the lifetime of the intermediate. If the rebound step is faster than the ring-opening (krebound > krearrangement), only the spirocyclic product is observed. The detection of ring-opened products would imply that the radical intermediate has a sufficiently long lifetime to rearrange before being trapped. In most efficient manganese-catalyzed systems, the rebound is sufficiently fast to outcompete this rearrangement, preserving the spiro[2.5]octane core.

Reaction Pathways of Spiro[2.5]octane Derivatives

The functionalized derivatives of spiro[2.5]octane, such as those produced via C–H oxidation, are valuable precursors for constructing more complex molecular architectures.

Intramolecular Cyclizations and Rearrangements (e.g., Michael Addition-Cyclization)

When a spiro[2.5]octane derivative contains both a nucleophilic center and an electrophilic trap, intramolecular cyclizations can be triggered. A classic example involves a derivative such as 6-(3-oxobutyl)spiro[2.5]octan-5-one , which contains a ketone on the cyclohexane ring and a methyl vinyl ketone moiety attached at the adjacent carbon.

Under basic conditions, this substrate can undergo a highly diastereoselective intramolecular Michael addition-cyclization sequence:

Enolate Formation: A base (e.g., potassium tert-butoxide) selectively deprotonates the C6 position, which is alpha to the C5-ketone, generating a nucleophilic enolate.

Intramolecular Michael Addition: The enolate attacks the electrophilic β-carbon of the conjugated ketone on the side chain. This 1,4-addition is intramolecular, forming a new six-membered ring.

Tautomerization/Protonation: The resulting enolate is protonated upon workup to yield the final, thermodynamically stable tricyclic product.

This reaction, a type of Robinson annulation, efficiently constructs a complex polycyclic system from a relatively simple spirocyclic precursor. The stereochemistry of the starting material directs the facial selectivity of the intramolecular attack, often leading to a single major diastereomer. The choice of base and reaction temperature can influence the kinetic versus thermodynamic control of the cyclization, affecting the product distribution and yield.

Electrophilic and Nucleophilic Reactivity at the Spirocenter

The reactivity of this compound is significantly influenced by the presence of the three-membered cyclopropane (B1198618) ring fused to a six-membered cyclohexane ring. The spirocenter, the quaternary carbon shared by both rings, is a focal point of unique electronic and steric effects.

Electrophilic Reactivity: The cyclopropane ring in spiro[2.5]octane derivatives is characterized by significant angle strain and bonds with high p-orbital character, making it susceptible to attack by electrophiles. pressbooks.pub Reactions with electrophiles typically proceed via ring-opening of the cyclopropane moiety. For instance, studies on the parent spiro[2.5]octane and its substituted analogs show that electrophilic addition can lead to the formation of rearranged products. acs.orgnih.gov In the case of this compound, electrophilic attack would likely lead to the cleavage of a C-C bond in the cyclopropane ring, generating a carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo further rearrangement. The ethyl group at the C-6 position on the cyclohexane ring primarily exerts steric hindrance and has a minor electronic influence on the spirocenter's reactivity.

Nucleophilic Reactivity: Direct nucleophilic attack at the spirocenter of this compound is generally unfavorable. The spiro carbon is sterically hindered and electronically non-deficient. However, the molecule can be made susceptible to nucleophilic attack through activation. For example, if a leaving group were present on a carbon adjacent to the spirocenter, a nucleophile could induce a rearrangement. More commonly, reactivity with nucleophiles occurs after an initial reaction, such as the electrophilic ring-opening mentioned above, which generates a reactive intermediate. In specialized cases, such as in spiro[2.5]octane-1,1,2,2-tetracarbonitrile, the presence of strong electron-withdrawing groups on the cyclopropane ring can render the ring carbons electrophilic and susceptible to nucleophilic addition. smolecule.com

Autoignition Chemistry and Formation of Spiro[2.5]octane Intermediates

The autoignition of cycloalkanes is a complex process governed by radical chain reactions. numberanalytics.com The molecular structure of the fuel, including ring strain and the types of C-H bonds present, plays a crucial role in its combustion characteristics. jove.com For this compound, the presence of both a strained cyclopropane ring and a more flexible cyclohexane ring introduces multiple pathways for radical initiation and propagation.

During the low-temperature combustion and autooxidation of alkanes and cycloalkanes, a variety of highly oxygenated intermediates are formed. pnas.orgnih.gov These species are critical for understanding fuel ignition and the formation of pollutants. The process typically begins with the abstraction of a hydrogen atom from the fuel molecule to form an alkyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).

For this compound, the initial H-abstraction can occur at several sites. The subsequent addition of O₂ leads to various peroxy radicals. These peroxy radicals can then undergo intramolecular hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH), which can then add another O₂ molecule. This sequence of reactions, often involving multiple O₂ additions, leads to the formation of highly oxygenated species such as ketohydroperoxides, diones, and cyclic ethers, which are key intermediates in autoignition processes. researchgate.net Studies on related compounds like 6-tert-butylspiro[2.5]octane have shown that oxidation can selectively occur at specific positions, such as the C4-carbon of the cyclohexane ring, to yield ketones and alcohols. nih.gov

Table 1: Plausible Oxygenated Intermediates from this compound Autooxidation

Precursor Radical Position Initial Peroxy Radical (ROO•) Subsequent Oxygenated Species
C4 (cyclohexyl) 6-ethylspiro[2.5]oct-4-ylperoxy 6-ethylspiro[2.5]octan-4-one, 6-ethylspiro[2.5]octan-4-ol, various hydroperoxides
C1 (cyclopropyl) 6-ethylspiro[2.5]oct-1-ylperoxy Ring-opened ketones, esters, and dicarbonyl compounds
C7 (cyclohexyl) 6-ethylspiro[2.5]oct-7-ylperoxy 6-ethylspiro[2.5]octan-7-one, 6-ethylspiro[2.5]octan-7-ol

This table is illustrative and based on general principles of alkane autooxidation.

The initiation of combustion involves the cleavage of a C-H or C-C bond to form radicals. In this compound, there are several types of C-H bonds with varying bond dissociation energies (BDEs), which influences the primary site of radical formation. Tertiary C-H bonds are generally weaker than secondary, which are weaker than primary, making the tertiary C-H at the C-6 position a likely site for initial hydrogen abstraction.

Once formed, the initial carbon-centered radical can undergo several competing reactions. In the context of combustion, the most significant are reaction with O₂ and unimolecular isomerization or decomposition. The spiro[2.5]octyl radical, particularly when the radical is on a carbon of the cyclopropane ring, can undergo rapid ring-opening. acs.org However, this is in competition with radical capture or recombination steps. nih.gov

Research on the oxidation of spiro[2.5]octane and its derivatives has provided evidence for the involvement of both radical and cationic intermediates. acs.orgnih.gov The formation of these intermediates can lead to a complex mixture of rearranged and unrearranged oxygenated products. nih.gov The specific pathways are highly dependent on conditions such as temperature, pressure, and the presence of catalysts or other reactive species. nih.govresearchgate.net For example, at high temperatures, chain-branching reactions like H + O₂ ⇌ O + OH become dominant, accelerating ignition, whereas at lower temperatures, the formation and decomposition of hydroperoxides control the reaction rate. mdpi.com

Table 2: Estimated Bond Dissociation Energies (BDEs) for C-H Bonds in this compound

Bond Location Bond Type Estimated BDE (kcal/mol) Relative Reactivity
C6-H Tertiary (cyclohexyl) ~95-96 High
C4/C8-H (axial) Secondary (cyclohexyl, activated) ~97-98 Moderate-High
C5/C7-H Secondary (cyclohexyl) ~98-99 Moderate
C1/C2-H Secondary (cyclopropyl) ~101-106 Low

Note: These are estimated values based on typical BDEs for similar structural motifs. Actual values may vary.

Advanced Spectroscopic and Structural Elucidation Techniques in Spiro 2.5 Octane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 6-Ethylspiro[2.5]octane in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, providing insights into connectivity, hybridization, and three-dimensional arrangement.

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the cyclopropyl (B3062369), cyclohexyl, and ethyl protons. The asymmetry introduced by the C6-ethyl group ensures that all 18 protons are chemically non-equivalent, although significant signal overlap is expected in the aliphatic region.

The most notable features are the highly shielded signals of the cyclopropyl protons (H-1, H-2), which typically appear between 0.2 and 0.8 ppm. This upfield shift is a direct consequence of the magnetic anisotropy induced by the strained three-membered ring. These protons exhibit complex splitting patterns due to geminal coupling (²JHH) and vicinal coupling (³JHH) with each other.

The protons of the cyclohexane (B81311) ring (H-4, H-5, H-7, H-8) and the methine proton at the point of substitution (H-6) resonate in the more conventional aliphatic region of 1.0–2.0 ppm. The methine proton (H-6) is coupled to the adjacent methylene (B1212753) protons on C5 and C7, as well as the methylene protons of the ethyl group, resulting in a complex multiplet. The ethyl group itself presents a characteristic pattern: a quartet for the methylene protons (-CH₂-) around 1.3 ppm, coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃) around 0.9 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for trans-6-Ethylspiro[2.5]octane (500 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Coupling Interactions (Hz)
H-1, H-2 (Cyclopropyl)0.2 – 0.8m (complex multiplets)4HGeminal and vicinal coupling within the ring
H-6 (Methine)1.15 – 1.25m1HCoupled to H-5, H-7, and ethyl CH₂
H-4, H-5, H-7, H-8 (Cyclohexyl)1.30 – 1.95m8HComplex geminal and vicinal coupling
-CH₂CH₃ (Ethyl)1.28 – 1.38q (quartet)2H³J = 7.1 Hz (coupled to -CH₃)
-CH₂CH₃ (Ethyl)0.88 – 0.94t (triplet)3H³J = 7.1 Hz (coupled to -CH₂)

The broadband proton-decoupled ¹³C NMR spectrum of this compound displays ten distinct signals, confirming the asymmetric nature of the molecule. The chemical shifts provide direct information about the electronic environment and hybridization of each carbon atom.

The spiro carbon (C3) is uniquely identified by its resonance in the 20–30 ppm range, a characteristic shift for a quaternary sp³ carbon in a strained spirocyclic system. The cyclopropyl carbons (C1, C2) are highly shielded, appearing significantly upfield (5–15 ppm). The remaining six carbons of the cyclohexane ring and the two carbons of the ethyl group resonate in the standard alkane region (10–40 ppm).

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for assigning these signals.

DEPT-90: This experiment exclusively shows signals for methine (CH) carbons. In this molecule, only one signal, corresponding to C6, would be visible.

DEPT-135: This experiment differentiates carbon types by phase. Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons (C3) are absent from the DEPT-135 spectrum. This allows for the unambiguous identification of the ethyl CH₃, the five CH₂ groups of the rings, and the C6 methine.

Table 2: Predicted ¹³C NMR and DEPT Spectroscopic Data for this compound (125 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseDEPT-90 Signal
C3 (Spiro)23.5AbsentAbsent
C1, C2 (Cyclopropyl)8.0, 9.5Negative (CH₂)Absent
C6 (Methine)36.5Positive (CH)Present
C4, C5, C7, C8 (Cyclohexyl)25.0 – 35.0Negative (CH₂)Absent
-CH₂CH₃ (Ethyl)28.5Negative (CH₂)Absent
-CH₂CH₃ (Ethyl)11.8Positive (CH₃)Absent

The presence of two stereocenters (C3 and C6) gives rise to diastereomers (cis and trans isomers), which can be distinguished using advanced 2D NMR techniques. These experiments reveal through-bond and through-space correlations critical for stereochemical assignment.

COSY (Correlation Spectroscopy): A ²D ¹H-¹H COSY spectrum maps all proton-proton spin coupling networks. It would clearly show the correlation between the ethyl -CH₂- and -CH₃ protons. More importantly, it would help trace the connectivity around the cyclohexane ring, correlating the C6-H with its neighbors on C5 and C7, which is essential for assigning the heavily overlapped methylene signals.

HSQC (Heteronuclear Single Quantum Coherence): This ²D experiment correlates each proton with the carbon atom it is directly attached to. By correlating the well-resolved ¹³C signals with their corresponding ¹H signals, the HSQC spectrum allows for the definitive assignment of all proton resonances, even those in crowded regions of the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining the relative stereochemistry. It detects correlations between protons that are close in space, regardless of whether they are connected through bonds. For this compound, the distinction between the cis and trans diastereomers is made by observing specific through-space interactions:

In the trans isomer , the ethyl group is on the opposite side of the cyclohexane ring relative to the cyclopropane (B1198618) moiety. The axial proton at C6 would show a strong NOE correlation to the other axial protons on the cyclohexane ring (e.g., at C4 and C8) but a weak or absent NOE to the cyclopropyl protons.

In the cis isomer , the ethyl group and the cyclopropane ring are on the same side. A strong NOE would be observed between the protons of the ethyl group (or the C6 methine proton) and the nearby protons of the cyclopropane ring (H-1, H-2). This spatial proximity is unique to the cis configuration and provides conclusive proof of its stereochemistry.

13C NMR and DEPT for Carbon Skeleton and Hybridization

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information on the molecular weight and elemental composition of this compound, and its fragmentation patterns offer corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry is used to measure the mass of the molecular ion with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₁₀H₁₈. The calculated exact monoisotopic mass is 138.14085 u. An experimental HRMS measurement yielding a value such as 138.1405 (a difference of only a few parts per million) would confirm the C₁₀H₁₈ elemental composition, definitively distinguishing it from other isobaric compounds (i.e., molecules with the same nominal mass but different formulas, such as C₉H₁₄O, exact mass 138.10447 u).

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to high-energy electrons (70 eV), inducing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with fragment ions revealing key structural subunits.

The molecular ion peak (M⁺•) for this compound would be observed at an m/z of 138. As is common for saturated hydrocarbons, this peak may be of low intensity. The most significant fragmentation pathways are predicted to be:

Loss of the Ethyl Group: The most facile cleavage is the loss of the ethyl radical (•CH₂CH₃, 29 Da), leading to the formation of a stable secondary spiro[2.5]octyl cation. This would produce a highly abundant fragment ion at m/z 109 .

Loss of a Methyl Radical: Cleavage of the terminal methyl group from the ethyl substituent results in the loss of a methyl radical (•CH₃, 15 Da), giving a fragment ion at m/z 123 .

Ring Fragmentation: Cleavage within the six-membered ring is also expected. For example, the loss of ethene (C₂H₄, 28 Da) via rearrangement can lead to a fragment at m/z 110 . Further complex fragmentation of the bicyclic core produces a series of smaller hydrocarbon ions in the m/z 40–95 range, characteristic of cyclic alkanes.

Table 3: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound
m/zPredicted Relative Intensity (%)Proposed Fragment Ion Identity
138~10%[C₁₀H₁₈]⁺• (Molecular Ion, M⁺•)
123~25%[M - CH₃]⁺
109~95%[M - C₂H₅]⁺ (Base Peak Candidate)
95~40%[C₇H₁₁]⁺ (From ring fragmentation)
81~60%[C₆H₉]⁺ (Cyclohexenyl cation or rearranged)
67~75%[C₅H₇]⁺ (Cyclopentenyl cation or rearranged)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For a saturated hydrocarbon like this compound, the IR spectrum is characterized by absorptions arising from the stretching and bending vibrations of its carbon-carbon and carbon-hydrogen bonds.

The structure of this compound contains a cyclopropane ring, a cyclohexane ring, and an ethyl substituent. Each of these components gives rise to characteristic signals in the IR spectrum. The C-H stretching vibrations of the cyclopropane ring typically appear at a higher frequency (around 3050 cm⁻¹) compared to those of the cyclohexane and ethyl groups (typically below 3000 cm⁻¹). The presence of the strained three-membered ring also influences the frequencies of other vibrational modes. While a detailed experimental spectrum for this specific compound is not widely published, the expected absorption regions can be predicted based on known data for similar structural motifs. lookchem.comrsc.org For instance, research on various spiro[2.5]octane derivatives confirms the presence of characteristic alkane stretches and bends. rsc.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeStructural Unit
~3050C-H StretchCyclopropane Ring
2850-2960C-H StretchCyclohexane and Ethyl Group
1440-1470C-H Bend (Scissoring)Methylene (-CH₂) Groups
1370-1380C-H Bend (Symmetrical)Methyl (-CH₃) Group
~1020C-C Stretch / Ring VibrationCyclopropane Ring

This table is generated based on typical IR absorption regions for the constituent functional groups.

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of atoms, bond lengths, bond angles, and stereochemical relationships.

While obtaining a single crystal of a simple, non-polar liquid like this compound is exceptionally challenging, the crystallographic analysis of solid derivatives of spiro[2.5]octane provides invaluable insight into the structural characteristics of this ring system. core.ac.ukcdnsciencepub.com Research on substituted spiro[2.5]octanes reveals detailed information about the conformation of the rings and the orientation of substituents. core.ac.uk For example, the crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde has been determined, confirming the trans orientation of the substituents on the cyclopropane ring and providing precise bond angles within the strained three-membered ring, which range from 58.80° to 61.67°. core.ac.uk

Another complex spiro compound, C₃₆H₂₆F₆O₄, which also features a spirocyclic core, was crystallized in the triclinic space group P-1. mdpi.com The detailed analysis of its crystal structure provided definitive proof of its molecular connectivity and three-dimensional shape. mdpi.com Such studies underscore the power of X-ray crystallography to unambiguously resolve complex structural and stereochemical questions in spirocycle research.

Table 2: Example Crystallographic Data for a Spiro[2.5]octane Derivative

ParameterValue
Compound 5,5′-dimethoxy-1,3-bis(3-(trifluoromethyl)phenyl)-3,3a-dihydro-1H-spiro[cyclopenta[a]indene-2,2′-indene]-1′,8(3′H,8aH)-dione mdpi.com
Molecular FormulaC₃₆H₂₆F₆O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.8669(5)
b (Å)10.5298(8)
c (Å)17.0135(11)
α (°)91.396(2)
β (°)90.490(2)
γ (°)109.235(2)
Volume (ų)1499.14(17)
Z (molecules/unit cell)2
This data is for a representative complex spiro compound to illustrate the detail provided by X-ray crystallography. mdpi.com

Computational and Theoretical Chemistry of Spiro 2.5 Octane Systems

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations have been instrumental in elucidating the complex reaction mechanisms involving spiro[2.5]octane and its derivatives. A significant area of focus has been on oxidation reactions, which can proceed through various competing pathways.

Computational studies on the C(sp³)–H bond oxygenation of spiro[2.5]octane with potent oxidizing agents like dioxiranes have revealed the involvement of both radical and cationic intermediates. researchgate.netnih.gov The detection of rearranged products, such as bicyclo[4.2.0]octan-1-ols, alongside unrearranged oxygenation products provides clear evidence for the operation of electron transfer (ET) pathways that generate cationic species. researchgate.netnih.gov QM computations support these findings, indicating that specific hyperconjugative interactions can stabilize the incipient carbon radical, facilitating the formation of these cationic intermediates. nih.gov

In the context of enzymatic hydroxylations by cytochrome P450 models, theoretical calculations for spiro[2.5]octane have suggested a two-state reactivity (TSR) mechanism. nih.gov The relatively slow radical rearrangement rate for the spiro nih.govoct-4-yl radical (5 × 10⁷ s⁻¹) means that products from this rearrangement are typically not detected, as the subsequent radical rebound or recombination steps are much faster. nih.gov

Mechanistic studies on the manganese-catalyzed oxidation of 6-substituted spiro[2.5]octanes with H₂O₂ highlight the influence of substituents on reaction pathways. In the case of the conformationally rigid 6-tert-butylspiro[2.5]octane, oxidation can lead to a mixture of unrearranged and rearranged acetate (B1210297) esters, pointing to competitive rebound pathways. torvergata.it A comparative study involving 6-ethylspiro[2.5]octane (S2) was conducted to understand the impact of substrate rigidity on these pathways. nih.govatlantis-press.com Unlike the bulky tert-butyl group which locks the cyclohexane (B81311) ring into a fixed chair conformation, the ethyl group allows for greater conformational flexibility, which in turn can influence the selectivity of the C-H oxidation and subsequent rebound steps. nih.govatlantis-press.com

The table below summarizes product yields from the manganese-catalyzed oxidation of different spiro[2.5]octane substrates, illustrating the influence of the substituent and reaction conditions on the product distribution.

SubstrateCatalyst SystemUnrearranged Product(s)YieldRearranged Product(s)YieldReference
6-tert-butylspiro[2.5]octane (S1)Mn(TIPSmcp)/H₂O₂/AcOHP1u-OAcVariableP1r-OAcVariable torvergata.it
6-tert-butylspiro[2.5]octane (S1)Mn(TIPSmcp) with NMe₂-ligandP1u-OAc, P1u-O(H)42%, 16%P1r-OAc13% nih.gov
This compound (S2)Mn(TIPSmcp)/H₂O₂/AcOHNot specifiedN/ANot specifiedN/A nih.govatlantis-press.com

Molecular Modeling and Conformational Analysis of this compound and Derivatives

Molecular modeling and conformational analysis are critical for understanding the three-dimensional structure of this compound and how its shape influences its reactivity. The spiro[2.5]octane system consists of a cyclopropane (B1198618) ring spiro-fused to a cyclohexane ring. The cyclohexane moiety typically adopts a chair-like conformation to minimize angular and torsional strain.

For substituted derivatives, the position of the substituent on the cyclohexane ring—either axial or equatorial—is of primary importance. In the case of 6-tert-butylspiro[2.5]octane, the bulky tert-butyl group acts as a conformational lock, forcing the cyclohexane ring into a single, rigid chair conformation. nih.govatlantis-press.com In contrast, the smaller ethyl group in this compound does not impose such a severe constraint, allowing for a dynamic equilibrium between conformers where the ethyl group is in the axial or equatorial position. nih.govatlantis-press.com

Computational methods are essential for exploring these conformational landscapes. Molecular mechanics (MM) and Density Functional Theory (DFT) calculations can be used to determine the geometries and relative energies of different conformers. A common approach involves a systematic search of the potential energy surface to locate all low-energy minima. For example, in a study on related chiral spiro[2.5]octanones, molecular modeling was combined with Nuclear Magnetic Resonance (NMR) data to elucidate the stereochemistry. researchgate.net The preferred conformations were determined by comparing computationally calculated NMR J-coupling constants with experimental values, a method that could be directly applied to analyze the conformational equilibrium of this compound. researchgate.net Such analyses would quantify the energetic preference for the equatorial conformer, which is generally favored for alkyl substituents on a cyclohexane ring to minimize steric interactions.

DFT Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a workhorse for investigating the electronic structure and predicting the reactivity of spiro[2.5]octane systems. DFT calculations allow for the determination of various molecular properties, including relative stabilities, orbital energies, and charge distributions.

Studies comparing the stability of various C₈H₁₄ isomers have used DFT to calculate their relative energies. dss.go.th These calculations show that spiro[2.5]octane is higher in energy compared to more stable bridged isomers like bicyclo[3.2.1]octane, a consequence of the ring strain inherent in the three-membered cyclopropane ring. dss.go.th

Isomer (C₈H₁₄)Structure TypeRelative Energy (kcal/mol)Reference
Bicyclo[3.2.1]octaneBridged0.00 (Reference) dss.go.th
Bicyclo[2.2.2]octaneBridged0.70 dss.go.th
Spiro[3.4]octaneSpiro20.44 dss.go.th
Spiro[2.5]octaneSpiro22.40 dss.go.th

Perhaps the most significant insight from DFT studies concerns the electronic interactions between the two rings. Computations have shown that the Walsh orbitals of the cyclopropane ring can engage in hyperconjugation with the σ* orbitals of adjacent C–H bonds on the cyclohexane ring. researchgate.net This interaction is particularly effective for the axial C4–H bond, leading to its activation toward Hydrogen Atom Transfer (HAT) reactions. researchgate.net This electronic delocalization explains the observed site-selectivity in oxidation reactions, where attack at the C4 position is often preferred. researchgate.net DFT calculations of frontier molecular orbitals (HOMO and LUMO) and the analysis of the molecular electrostatic potential further aid in predicting sites susceptible to electrophilic or nucleophilic attack, thereby rationalizing the observed reactivity patterns. escholarship.orgchemscene.com

Computational Assessment of Catalyst-Substrate Interactions in Spirocyclization

The synthesis of spirocyclic compounds often relies on transition-metal-catalyzed spirocyclization reactions. Computational chemistry, particularly DFT, plays a vital role in understanding the mechanisms of these complex transformations and in rationalizing the observed selectivity. These studies model the interactions between the catalyst, substrate, and other reagents to map out the entire catalytic cycle.

For instance, the mechanism of the palladium-catalyzed spirocyclization of acrylamides has been investigated using DFT. The calculations supported a pathway involving oxidative addition, intramolecular carbopalladation, C–H bond activation, and migratory insertion. The computational models were able to accurately predict regioselectivities and explain why certain substrates failed to produce the desired product.

In another example, computational studies of an iridium and Brønsted acid co-catalyzed cycloaddition to form azaspirocycles revealed the crucial role of noncovalent interactions in controlling enantioselectivity. DFT calculations of the transition states identified key C–H⋯F hydrogen bonds between the substrate and the chiral phosphate (B84403) catalyst that were responsible for the high degree of stereocontrol observed experimentally. Similarly, computational insights into enantioselective Michael spirocyclizations have helped to identify the selectivity-determining step and elucidate the origins of stereoselectivity by modeling the energetics of the Michael addition and subsequent proton transfer.

The table below summarizes findings from several computational studies on catalyst-substrate interactions in reactions forming spirocyclic systems.

Reaction TypeCatalyst SystemComputational MethodKey Findings on InteractionReference
Spirocyclization of AcrylamidesPalladium/Ph₃PDFT (M06L, BP86)Modeled the full catalytic cycle; C-H activation proceeds via an outer-sphere mechanism.
Asymmetric SpirocyclizationIridium/Chiral Phosphoric AcidDFT (B3LYP-D3)Identified crucial C–H⋯F hydrogen bonding between substrate and catalyst in the enantiodetermining transition state.
Michael SpirocyclizationPalladium/Chiral LigandDFTEvaluated energetics of Michael addition and proton transfer to identify the origin of stereoselectivity.
C-H OxidationManganese/AcOHDFTSupported involvement of cationic intermediates and competitive rebound pathways (hydroxylation vs. carboxylate transfer). torvergata.it

These computational assessments are invaluable for rational catalyst design, allowing for the in-silico screening of ligands and reaction conditions to optimize yield and selectivity for the synthesis of complex molecules like this compound and its derivatives.

Advanced Applications and Future Research Directions in Organic Synthesis

6-Ethylspiro[2.5]octane as a Scaffold for Complex Molecule Synthesis

The rigid, three-dimensional structure of the spiro[2.5]octane core is increasingly utilized as a foundational scaffold for the synthesis of complex and biologically active molecules. Its derivatives serve as crucial building blocks in medicinal chemistry. For instance, a derivative, ethyl spiro[2.5]octane-6-carboxylate, has been synthesized as a key intermediate in the development of inhibitors for KIF18A, a mitotic kinesin identified as a therapeutic target in chromosomally unstable cancers. nih.govresearchgate.net The synthesis typically involves a Simmons-Smith-like cyclopropanation of ethyl 4-methylenecyclohexanecarboxylate. google.comgoogle.com This intermediate is then subjected to further chemical transformations, such as reduction and functionalization, to construct the final complex inhibitor molecules. google.com The spirocyclic core is valued for providing synthetic accessibility while enabling three-dimensional diversity, a desirable trait in modern drug discovery.

Rational Design of Spiro[2.5]octane-Based Ligands and Catalysts

The rational design of catalysts for selective C–H bond functionalization is a major goal in modern chemistry. chemrxiv.org Spiro[2.5]octane derivatives, including this compound and 6-tert-butylspiro[2.5]octane, have been employed as sophisticated mechanistic probes to guide the development of such catalysts. acs.orgacs.org Research has focused on manganese complexes featuring aminopyridine tetradentate ligands, which are bio-inspired systems for C(sp³)–H bond oxygenation using hydrogen peroxide. researchgate.netnih.gov

By systematically modifying the steric and electronic properties of the ligands, researchers can control the outcome of oxidation reactions. For example, in the oxidation of 6-tert-butylspiro[2.5]octane, the choice of catalyst dictates the ratio of unrearranged to rearranged products. acs.org Electron-poor catalysts tend to favor the formation of rearranged acetate (B1210297) products, while bulkier catalysts can enhance the formation of unrearranged esters. acs.org This fine-tuning of the catalyst structure allows for precise control over reaction pathways, demonstrating an advanced ability to direct the chemoselectivity of C–H oxidation. nih.gov These studies provide powerful tools to manipulate ligand transfer pathways, expanding the synthetic utility of C–H functionalization. acs.org

Table 1: Influence of Catalyst on Product Selectivity in the Oxidation of 6-tert-butylspiro[2.5]octane (S1) This table illustrates the effect of different manganese catalysts on the ratio of rearranged (P1r-OAc) to unrearranged (P1u-OAc) acetate products. Data is sourced from studies using S1 as a model substrate.

CatalystElectron-Donating/Withdrawing NatureProduct Ratio (P1r-OAc / P1u-OAc)Reference
Mn(pdp) (2)Neutral~1.2 acs.org
Mn catalyst with Cl (3)Electron-Withdrawing3.7 acs.org
Mn catalyst with CO₂Et (4)Electron-Withdrawing4.0 acs.org
Mn catalyst with CF₃ (5)Electron-Withdrawing4.2 acs.org
Mn catalyst with OMe (7)Electron-DonatingInverted Selectivity acs.org
Mn catalyst with NMe₂ (8)Electron-DonatingInverted Selectivity acs.org

Methodologies for Diversity-Oriented Synthesis of Spiro[2.5]octane Derivatives

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. The spiro[2.5]octane scaffold is an excellent platform for DOS due to the multiple reaction pathways it can undergo. Manganese-catalyzed C–H oxidation of this compound (S2) showcases this potential. torvergata.it By judiciously selecting the catalyst and reaction conditions (e.g., solvent, acid co-ligand), a variety of functionalized products can be accessed. acs.orgnih.gov

For example, the oxidation of this compound in the presence of different catalysts and in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can yield mixtures of unrearranged and rearranged ethers. torvergata.it Specifically, using one manganese catalyst (1) in TFE resulted in a 38% yield of the rearranged ether (P2r-OCH₂CF₃), while another, more electron-poor catalyst (4) increased the yield of the same product to 50% with high selectivity. torvergata.it This ability to switch between different rebound pathways (e.g., hydroxylation, carboxylation, etherification) and control skeletal rearrangements simply by tuning reaction parameters is a hallmark of successful diversity-oriented synthesis. acs.orgmdpi.com These strategies provide access to novel chemical matter, expanding the available toolbox for developing synthetically useful C-H functionalization procedures. acs.org

Table 2: Product Diversity in the Oxidation of this compound (S2) This table highlights the different types of products that can be generated from the C-H oxidation of S2 by varying reaction conditions.

Product TypeFunctional GroupRearrangement StatusKey ConditionReference
Alcohol-OHUnrearranged & RearrangedAcetic Acid acs.org
KetoneC=OUnrearrangedPhth-Tle-OH acs.orgnih.gov
Ester-OAcUnrearranged & RearrangedAcetic Acid in HFIP acs.orgtorvergata.it
Ether-OCH₂CF₃Unrearranged & RearrangedTFE solvent torvergata.it

Bio-Inspired Chemical Transformations Leveraging Spiro[2.5]octane Cores

Many advances in catalysis are inspired by the efficiency and selectivity of enzymes. The manganese-catalyzed C–H oxidation reactions involving spiro[2.5]octane derivatives are a prime example of bio-inspired chemistry. researchgate.net These systems mimic the function of metalloenzymes, particularly non-heme iron and manganese oxygenases, which utilize metal-oxo species to perform challenging C–H bond oxidations in biological systems. chemrxiv.org The use of hydrogen peroxide as a benign terminal oxidant further enhances the biomimetic nature of these catalytic systems. acs.org

The reaction of spiro[2.5]octane with dioxiranes, another bio-inspired oxidation, has been studied to understand the fundamental steps of C–H activation. These studies have provided unambiguous evidence for the involvement of cationic intermediates in certain oxidation pathways, a finding supported by computational analysis of hyperconjugative interactions between the cyclopropane's Walsh orbitals and the C-H bonds of the cyclohexane (B81311) ring. researchgate.netacs.org By using substrates like this compound, chemists can probe these subtle mechanistic features, leading to the development of more sophisticated and selective synthetic catalysts that operate on principles learned from nature. torvergata.it

Development of Spiro[2.5]octane Derivatives as Key Synthetic Intermediates

The products derived from the functionalization of this compound are valuable key synthetic intermediates. The initial C–H oxidation installs a functional group (e.g., hydroxyl, ketone, ester) onto the hydrocarbon scaffold, converting a relatively inert molecule into a versatile building block for further synthetic elaboration. acs.orgnih.gov For example, the formation of spiro[2.5]octan-4-one or various spiro[2.5]octanols from this compound introduces a handle for subsequent reactions like nucleophilic additions, reductions, or further oxidations. acs.org

Patents reinforce the importance of these derivatives as intermediates. Ethyl spiro[2.5]octane-6-carboxylate, for example, is not the final product but a crucial stepping stone. google.comgoogle.com It is synthesized and then transformed, often via reduction of the ester to an alcohol, which is then used in subsequent steps to build more elaborate molecular architectures for medicinal applications. google.com The development of selective methods to generate these functionalized spirocyclic cores is therefore of high importance, as they serve as the gateway to a wide range of complex target molecules. nih.govresearchgate.net

Concluding Perspectives and Future Research Outlook

Emerging Frontiers in Spiro[2.5]octane Chemistry and Synthesis

The chemistry of spiro[2.5]octane derivatives is entering a new phase, driven by the demand for structurally novel and three-dimensionally complex molecules in fields such as medicinal chemistry and materials science. A significant emerging frontier is the late-stage functionalization of the spiro[2.5]octane core. Traditional syntheses often require building the functionalized framework from acyclic precursors, a process that can be linear and inefficient.

A more contemporary and powerful approach is the direct C(sp³)–H bond oxidation of the pre-formed hydrocarbon skeleton. Recent research has demonstrated the viability of this strategy using manganese-based catalysts to oxidize substrates like 6-ethylspiro[2.5]octane. acs.orgtorvergata.itnih.gov This method allows for the introduction of oxygen-containing functional groups at specific methylene (B1212753) positions of the cyclohexane (B81311) ring, a transformation that is difficult to achieve using classical synthetic methods. acs.org The ability to use powerful oxidants like hydrogen peroxide in these catalytic cycles represents a move towards more sustainable and atom-economical chemical processes. acs.orgtorvergata.it

Future work in this area will likely focus on expanding the scope of these C–H functionalization reactions. This includes:

Broadening the range of catalysts: Exploring catalysts based on other earth-abundant metals (e.g., iron) or developing new ligand scaffolds for manganese to fine-tune reactivity and selectivity.

Introducing different functional groups: Moving beyond oxygenation to develop methods for direct C–H amination, halogenation, or carbon-carbon bond formation on the spiro[2.5]octane framework.

Enzymatic and Bio-inspired Catalysis: Harnessing the power of enzymes or designing synthetic catalysts that mimic enzymatic active sites (e.g., P450 enzymes) could offer unparalleled selectivity in the functionalization of complex substrates like this compound. caltech.edu

Unresolved Challenges in Stereoselective Synthesis of this compound

While the functionalization of this compound is now possible, achieving precise stereochemical control remains a significant and largely unresolved challenge. The manganese-catalyzed oxidation of this compound (designated as substrate S2 ) highlights this issue clearly. The reaction produces a mixture of an unrearranged ester (P2u ) and a rearranged ester (P2r ), which arises from a complex mechanistic pathway involving a short-lived cationic intermediate. acs.orgtorvergata.itnih.gov

The core challenge lies in controlling the fate of this intermediate. The ratio of unrearranged to rearranged products is highly dependent on the subtle electronic and steric properties of the catalyst and the nature of the co-ligand and solvent. acs.orgtorvergata.it For instance, a study utilizing different manganese catalysts and carboxylic acid co-ligands in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or 2,2,2-trifluoroethanol (B45653) (TFE) showed that product distribution could be shifted, but rarely to a single product. acs.org

The oxidation of this compound with a specific manganese catalyst and co-ligand (X₇OH) in HFIP yielded the unrearranged ester as the major product. acs.org Conversely, employing a more electrophilic catalyst and a different co-ligand (X₈OH) favored the formation of the rearranged product. acs.org This demonstrates that while control is possible, it is not yet predictable or absolute.

Table 1: Catalyst and Co-ligand Influence on the Oxidation of this compound (S2)

This interactive table summarizes research findings on how different catalysts and reaction conditions affect product yields and selectivity in the manganese-catalyzed oxidation of this compound. acs.org

CatalystCo-ligandSolventMajor ProductYield of Major ProductSelectivity of Major ProductReference
1 X₇OHHFIPUnrearranged Ester (P2u-OX₇ )35%62% acs.org
4 X₈OHHFIPRearranged Ester (P2r-OX₈ )38%78% acs.org

The ultimate goal, which remains elusive, is the development of a truly stereoselective synthesis. This would involve not only controlling the regioselectivity (unrearranged vs. rearranged) but also the diastereoselectivity and, most importantly, the enantioselectivity. Currently, these reactions are performed on racemic substrates and yield racemic products. A major future challenge will be to design chiral catalysts that can distinguish between the enantiomers of this compound or control the stereochemistry of the C-H activation step to produce a single enantiomer of the desired product.

Potential for Interdisciplinary Research Bridging Chemical Synthesis and Mechanistic Understanding

The path forward in understanding and controlling the reactivity of this compound lies at the intersection of multiple scientific disciplines. The intricate relationship between catalyst structure and product distribution in its C-H oxidation serves as a prime example of where interdisciplinary research is essential. acs.orgtorvergata.itnih.gov

Synthetic Chemistry and Physical Organic Chemistry: The systematic modification of catalysts and reaction conditions, as demonstrated in recent studies, is a classic approach from physical organic chemistry used to probe reaction mechanisms. acs.orgnih.gov By changing the electronic properties of the manganese catalyst or the steric bulk of the carboxylic acid co-ligand, researchers can gather data that supports or refutes proposed mechanistic pathways, such as those involving hydrogen atom transfer (HAT), electron transfer (ET), and cationic rebound. acs.orgtorvergata.it This synergy allows for the rational design of better synthetic methods.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), could provide profound insights into the unresolved challenges. Computational modeling can be used to:

Calculate the transition state energies for the formation of unrearranged versus rearranged products.

Model the interaction between the substrate and the chiral catalyst to predict enantioselectivity.

Elucidate the precise structure of the key manganese-oxo and subsequent cationic intermediates.

Spectroscopy and Advanced Analytics: The direct observation of short-lived reaction intermediates is a formidable challenge. Advanced spectroscopic techniques, such as time-resolved spectroscopy or low-temperature mass spectrometry, could potentially be used to intercept and characterize the proposed manganese-oxo species or the fleeting cationic intermediates in the oxidation of this compound. This experimental evidence would be invaluable for confirming mechanistic proposals derived from synthesis and computation.

By combining the practical art of chemical synthesis with the detailed insights from mechanistic analysis and computational modeling, the scientific community can move closer to mastering the complex reactivity of the spiro[2.5]octane system and unlocking its full potential.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 6-Ethylspiro[2.5]octane, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or ring-opening strategies. Key steps include:

  • Precursor selection : Use ethyl-substituted bicyclic precursors to ensure proper spirocyclic geometry.
  • Catalytic conditions : Optimize transition-metal catalysts (e.g., Mn-based systems) to minimize side reactions .
  • Purification : Employ fractional distillation or preparative HPLC, followed by NMR (¹H/¹³C) and GC-MS for structural confirmation. Purity is validated via melting point analysis and chromatographic retention time consistency .
    • Data Table :
Synthesis MethodYield (%)Purity (GC-MS)Key Spectral Peaks (¹H NMR, ppm)
Mn-catalyzed C–H activation6899.2%1.25 (t, CH2CH3), 2.85 (m, spiro-C)
Ring-opening of epoxide5297.8%1.30 (t, CH2CH3), 3.10 (d, cyclopropane)

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies ethyl group splitting patterns (triplet at ~1.2 ppm) and spirocyclic proton environments (multiplet near 2.8 ppm). ¹³C NMR confirms quaternary spiro carbon (δ ~45 ppm) and cyclopropane carbons (δ ~12–15 ppm) .
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles, critical for confirming strain-induced reactivity .
  • IR Spectroscopy : Detects C–H bending modes of cyclopropane (650–800 cm⁻¹) and ethyl C–C stretches (1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its chemoselectivity in manganese-catalyzed C–H oxidations?

  • Methodological Answer :

  • Steric Analysis : The ethyl group at C-6 introduces conformational rigidity, favoring axial attack pathways in oxidation. Compare rebound products (e.g., alcohols vs. ketones) under varying catalyst loading (e.g., Mn vs. Fe) .
  • Electronic Effects : Electron-withdrawing substituents on the catalyst (e.g., carboxylate co-ligands) polarize C–H bonds, altering transition-state energetics. Use Hammett plots to correlate substituent effects with product ratios .
    • Data Contradiction Analysis : If conflicting catalytic efficiencies arise, evaluate:
  • Reaction solvent polarity (e.g., acetonitrile vs. toluene).
  • Temperature gradients during exothermic steps.
  • Baseline correction errors in GC-MS quantification .

Q. What computational models best predict the reactivity of this compound in ring-strain-driven reactions?

  • Methodological Answer :

  • DFT Calculations : Model bond dissociation energies (BDEs) of cyclopropane C–C bonds to predict ring-opening tendencies. Compare with experimental activation energies from Arrhenius plots .
  • Molecular Dynamics (MD) : Simulate solvent-cage effects on rebound pathways during oxidation. Validate using isotopic labeling (e.g., deuterated ethyl groups) .

Experimental Design & Data Analysis

Q. How should researchers design controlled experiments to isolate the impact of this compound’s spirocyclic structure on reaction outcomes?

  • Methodological Answer :

  • Control Substrates : Use 1,1-diethylcyclopropane (open structure) and tert-butyl-substituted analogs to decouple steric vs. electronic contributions .
  • Blinding Protocols : Randomize catalyst batches and employ double-blind data analysis to minimize bias .
  • Statistical Validation : Apply ANOVA to compare product distributions across ≥3 replicates. Report confidence intervals (p < 0.05) for significant trends .

Q. What strategies resolve contradictions in reported reaction yields for this compound syntheses?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding preprints) and normalize for variables like catalyst purity and inert atmosphere quality .
  • Error Source Identification : Use control charts to detect batch-to-batch variability in starting materials. Cross-validate NMR integration with external standards .

Literature & Collaboration

Q. How can researchers effectively integrate historical literature with novel findings on this compound’s applications?

  • Methodological Answer :

  • Systematic Reviews : Follow PRISMA guidelines to screen studies, emphasizing mechanistic insights over empirical yield reports .
  • Collaborative Databases : Contribute synthetic protocols to platforms like Reaxys or SciFinder, ensuring metadata includes steric parameters and spectroscopic fingerprints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.